Receptor Selectivity: CNP Exhibits 50- to 500-Fold Higher Affinity for NPR-B than ANP or BNP
CNP demonstrates striking selectivity for the natriuretic peptide receptor-B (NPR-B), with an affinity 50-fold higher than ANP and 500-fold higher than BNP [1]. In cells expressing human NPR-B, CNP potently activates this guanylyl cyclase, whereas it does not increase cGMP accumulation in cells expressing human NPR-A [1]. This receptor selectivity underpins the distinct biological profile of CNP relative to other natriuretic peptides.
| Evidence Dimension | Receptor binding affinity and activation selectivity |
|---|---|
| Target Compound Data | CNP affinity for NPR-B: 50- to 500-fold higher than comparators; does not activate NPR-A |
| Comparator Or Baseline | ANP and BNP (comparators) |
| Quantified Difference | CNP has 50-fold higher affinity than ANP and 500-fold higher than BNP for NPR-B |
| Conditions | Cells expressing recombinant human NPR-A and NPR-B guanylyl cyclases |
Why This Matters
This receptor selectivity defines the unique pharmacological and physiological niche of CNP, ensuring that experimental outcomes attributed to CNP are not confounded by off-target NPR-A activation.
- [1] Koller KJ, Lowe DG, Bennett GL, et al. Selective activation of the B natriuretic peptide receptor by C-type natriuretic peptide (CNP). Science. 1991;252(5002):120-123. doi:10.1126/science.1672777 View Source
